2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine
CAS No.: 1426314-64-8
Cat. No.: VC5582206
Molecular Formula: C17H17N7O
Molecular Weight: 335.371
* For research use only. Not for human or veterinary use.
![2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine - 1426314-64-8](/images/structure/VC5582206.png)
Specification
CAS No. | 1426314-64-8 |
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Molecular Formula | C17H17N7O |
Molecular Weight | 335.371 |
IUPAC Name | (4-imidazol-1-ylpyridin-2-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Standard InChI | InChI=1S/C17H17N7O/c25-16(15-12-14(2-5-19-15)24-7-6-18-13-24)22-8-10-23(11-9-22)17-20-3-1-4-21-17/h1-7,12-13H,8-11H2 |
Standard InChI Key | BZYLBIXAZFYSOF-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NC=CC(=C3)N4C=CN=C4 |
Introduction
Chemical Identity and Structural Features
2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine is a polycyclic aromatic compound comprising three distinct heterocyclic systems:
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A pyrimidine ring (C₄H₃N₂) at the core.
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A piperazine moiety (C₄H₁₀N₂) linked via a carbonyl group to a pyridine-imidazole subunit.
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A pyridine-2-carbonyl bridge connecting the piperazine and imidazole groups.
Key Structural Motifs
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Pyrimidine: A six-membered ring with two nitrogen atoms, often serving as a bioisostere for purines in drug design.
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Piperazine: A saturated six-membered ring with two nitrogen atoms, frequently used to enhance solubility and modulate pharmacokinetics.
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Imidazole: A five-membered aromatic ring with two nitrogen atoms, known for participating in hydrogen bonding and metal coordination.
Synthesis and Structural Analogues
Synthetic Pathways
The synthesis of 2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine likely involves multi-step reactions, as evidenced by related compounds. For example, the Paal-Knorr pyrrole synthesis has been employed to construct imidazole-containing hybrids . A plausible route for the target compound includes:
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Formation of the pyridine-2-carbonyl chloride: Pyridine-2-carboxylic acid reacts with thionyl chloride (SOCl₂) to generate the acyl chloride.
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Coupling with piperazine: The acyl chloride reacts with piperazine in the presence of a base (e.g., triethylamine) to form 4-(pyridine-2-carbonyl)piperazine.
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Imidazole incorporation: The piperazine intermediate undergoes nucleophilic substitution with 1H-imidazole, facilitated by a coupling agent such as HATU or EDCI.
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Pyrimidine attachment: Finally, the piperazine-imidazole-pyridine subunit is linked to a pyrimidine ring via a Buchwald-Hartwig amination or Ullmann coupling .
Structural Analogues and Activity
Compounds with overlapping structural features demonstrate diverse biological activities:
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Nitroimidazole hybrids (e.g., 8 and 9 in ) exhibit potent antibacterial activity against Staphylococcus aureus and Helicobacter pylori.
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Piperazine-linked pyrimidines (e.g., PubChem CID 49667389) are explored as kinase inhibitors or antipsychotic agents due to their ability to cross the blood-brain barrier .
Research Gaps and Future Directions
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Synthetic Optimization: Current methods for analogous compounds rely on conventional coupling reactions. Transitioning to flow chemistry or enzymatic catalysis could improve yields.
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In Silico Studies: Molecular dynamics simulations could predict binding affinities for bacterial efflux pumps or kinase domains.
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In Vivo Testing: Prioritize toxicity profiling in rodent models to assess therapeutic index.
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